molecular formula C19H16ClN3O B6709631 N-[[2-(4-chlorophenyl)phenyl]methyl]-2-pyrimidin-5-ylacetamide

N-[[2-(4-chlorophenyl)phenyl]methyl]-2-pyrimidin-5-ylacetamide

Cat. No.: B6709631
M. Wt: 337.8 g/mol
InChI Key: LKDMFZAVTXXLIA-UHFFFAOYSA-N
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Description

N-[[2-(4-chlorophenyl)phenyl]methyl]-2-pyrimidin-5-ylacetamide is a synthetic organic compound characterized by its complex structure, which includes a chlorinated phenyl group, a pyrimidine ring, and an acetamide moiety

Properties

IUPAC Name

N-[[2-(4-chlorophenyl)phenyl]methyl]-2-pyrimidin-5-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O/c20-17-7-5-15(6-8-17)18-4-2-1-3-16(18)12-23-19(24)9-14-10-21-13-22-11-14/h1-8,10-11,13H,9,12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDMFZAVTXXLIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CC2=CN=CN=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(4-chlorophenyl)phenyl]methyl]-2-pyrimidin-5-ylacetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate 2-(4-chlorophenyl)benzyl bromide. This intermediate is then reacted with 2-pyrimidin-5-ylacetic acid in the presence of a base such as potassium carbonate to form the desired acetamide compound. The reaction conditions often include:

    Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

    Temperature: 80-100°C

    Reaction Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

N-[[2-(4-chlorophenyl)phenyl]methyl]-2-pyrimidin-5-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetamide group to an amine.

    Substitution: Halogenation reactions can introduce additional halogen atoms into the aromatic rings, while nucleophilic substitution can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Halogenation with bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

N-[[2-(4-chlorophenyl)phenyl]methyl]-2-pyrimidin-5-ylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active compounds.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-[[2-(4-chlorophenyl)phenyl]methyl]-2-pyrimidin-5-ylacetamide exerts its effects is often related to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into the active sites of enzymes or bind to receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity, blocking of receptor-ligand interactions, or interference with DNA replication.

Comparison with Similar Compounds

N-[[2-(4-chlorophenyl)phenyl]methyl]-2-pyrimidin-5-ylacetamide can be compared with other compounds that have similar structural features or biological activities. Some similar compounds include:

    N-[[2-(4-chlorophenyl)phenyl]methyl]-2-pyrimidin-4-ylacetamide: Differing by the position of the pyrimidine ring substitution.

    N-[[2-(4-bromophenyl)phenyl]methyl]-2-pyrimidin-5-ylacetamide: Featuring a bromine atom instead of chlorine.

    N-[[2-(4-chlorophenyl)phenyl]methyl]-2-pyridine-5-ylacetamide: Substituting the pyrimidine ring with a pyridine ring.

These compounds may exhibit different reactivity and biological activities due to variations in their electronic and steric properties.

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